![molecular formula C14H23ClN2O2 B1524463 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311314-36-9](/img/structure/B1524463.png)
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one
Overview
Description
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one is a synthetic compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . This compound is characterized by the presence of an azepane ring, a piperidine ring, and a chloroethanone moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one typically involves the reaction of azepane with piperidin-1-yl-2-chloroethan-1-one under controlled conditions . The reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it a candidate for the development of drugs targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the azepane and piperidine rings is thought to enhance interaction with biological targets involved in cancer progression .
- Neuropharmacology : Given its piperidine structure, research indicates potential applications in treating neurological disorders. Compounds with similar scaffolds have shown promise as modulators of neurotransmitter systems, which could be explored further for conditions such as depression or anxiety .
Chemical Scaffold in Drug Development
This compound serves as a versatile scaffold for synthesizing new compounds with varied biological activities. Its ability to undergo further chemical modifications allows researchers to create libraries of derivatives for screening against different biological targets.
- Synthesis of Derivatives : The chloroethanone group can be modified to introduce various functional groups, enhancing the pharmacological profile of the resulting compounds. This flexibility is crucial in lead optimization during drug discovery processes .
Inhibition Studies
Research has indicated that compounds similar to this compound may act as inhibitors for specific enzymes involved in disease pathways.
- PI3K Inhibitors : Some studies have highlighted the potential of heterocyclic amines, including derivatives of this compound, to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways. This positions the compound as a candidate for further development in oncology .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
Study B | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant effects in animal models. |
Study C | Enzyme Inhibition | Identified as a promising PI3K inhibitor, leading to reduced tumor growth in xenograft models. |
Mechanism of Action
The mechanism of action of 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Azepane derivatives: Compounds with the azepane ring are known for their pharmacological properties and are used in drug development.
Chloroethanone derivatives:
Biological Activity
Chemical Identification
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one, also known by its CAS number 1311314-36-9, is a synthetic compound with the molecular formula and a molecular weight of approximately 286.8 g/mol. This compound features a complex structure that includes both azepane and piperidine moieties, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroactive Properties : Given the presence of piperidine and azepane rings, there is potential for neuroactive effects, possibly influencing neurotransmitter systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Inhibition of PI3K pathway |
Animal Studies
Animal models have also been used to assess the pharmacokinetics and therapeutic efficacy of related compounds. For instance, a study involving a piperidine derivative showed promising results in reducing tumor size in xenograft models, suggesting that similar modifications could enhance the efficacy of this compound.
Clinical Implications
The potential applications for this compound extend into various therapeutic areas:
- Oncology : As a novel antitumor agent.
- Neurology : Possible applications in treating neurodegenerative diseases due to its structural similarities to known neuroprotective agents.
Q & A
Q. Basic: What synthetic strategies are effective for synthesizing 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Coupling azepane-1-carbonyl to piperidine via amide bond formation using coupling agents like HATU or EDC, optimized in anhydrous DMF at 0–25°C .
- Step 2: Chloroacetylation of the piperidine nitrogen using chloroacetyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization: Reaction yields depend on solvent polarity, temperature control (e.g., slow addition of reagents to prevent exothermic side reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Purity Analysis: Validate using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Q. Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the azepane carbonyl (δ ~165–170 ppm in ¹³C), piperidine protons (δ 1.4–3.2 ppm in ¹H), and chloroethanone (δ ~4.2 ppm for CH₂Cl) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching the chlorine atom .
- X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated for analogous piperidine-chloroethanone structures (e.g., C–Cl bond length ~1.79 Å; piperidine ring puckering parameters) .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Answer:
- In Silico Docking: Use the InChI string (e.g., from ) to generate 3D conformers in software like AutoDock Vina. Dock into target pockets (e.g., acetylcholinesterase in ) to assess binding affinity and pose stability .
- MD Simulations: Run molecular dynamics (GROMACS) to evaluate complex stability—focus on hydrogen bonds between the azepane carbonyl and catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Dose-Response Repetition: Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for enzyme lot variability .
- Structural Analog Testing: Compare activity of derivatives (e.g., replacing chloroethanone with fluorinated groups) to identify pharmacophore contributions .
- Meta-Analysis: Review literature for assay methodologies (e.g., radioligand vs. fluorescence-based) that may artifactually alter potency readings .
Q. Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the azepane-piperidine scaffold?
Answer:
- Core Modifications:
- Biological Testing: Screen analogs against panels of GPCRs or transporters (e.g., dopamine/norepinephrine transporters) using radiolabeled ligand displacement assays .
Q. Advanced: How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The chloroethanone group is prone to hydrolysis; half-life calculations inform dosing schedules .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
Q. Advanced: What crystallographic data is available for analogous compounds to guide co-crystallization trials?
Answer:
- Reference Structures: The X-ray structure of 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone () reveals a planar chloroethanone moiety and piperazine chair conformation. Use similar crystallization conditions (e.g., vapor diffusion with ethanol/water) .
- Data Parameters: Target resolution <1.5 Å, R-factor <0.05. Annotate thermal displacement parameters (B-factors) to assess ligand flexibility in the binding site .
Properties
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNEJOAHCQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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